molecular formula C10H11NO4 B3190655 Dimethyl 4-methylpyridine-2,6-dicarboxylate CAS No. 4566-82-9

Dimethyl 4-methylpyridine-2,6-dicarboxylate

Cat. No.: B3190655
CAS No.: 4566-82-9
M. Wt: 209.2 g/mol
InChI Key: FMIPAXVAQJKQCV-UHFFFAOYSA-N
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Description

Dimethyl 4-methylpyridine-2,6-dicarboxylate is a pyridine-based dicarboxylate ester with a methyl group at the 4-position of the aromatic ring. These compounds share a common scaffold derived from dipicolinic acid (pyridine-2,6-dicarboxylic acid), with substitutions at the 4-position influencing their reactivity, physical properties, and applications in organic synthesis, coordination chemistry, and medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-methylpyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)11-8(5-6)10(13)15-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIPAXVAQJKQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-methylpyridine-2,6-dicarboxylate can be synthesized through the esterification of 4-methylpyridine-2,6-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-methylpyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-methylpyridine-2,6-dicarboxylic acid.

    Reduction: 4-methylpyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DMMPDC serves as a critical building block in the synthesis of complex organic molecules and coordination compounds. Its structure allows for various modifications that facilitate the development of new chemical entities.

Case Study:
In a study focused on synthesizing novel pyridine derivatives, DMMPDC was utilized as an intermediate to create more complex ligands for metal complexes, showcasing its utility in coordination chemistry .

Biological Studies

Research indicates that DMMPDC exhibits potential biological activities. Its interaction with biomolecules is being explored for various applications in medicinal chemistry.

Key Findings:

  • DMMPDC has been studied for its ability to form stable complexes with rare earth ions, enhancing luminescence properties in biological systems .
  • The compound's ester groups can undergo hydrolysis, releasing acids that may interact with biological receptors or enzymes.

Pharmaceutical Intermediate

Ongoing research is investigating DMMPDC's role as a pharmaceutical intermediate. Its derivatives are being explored for therapeutic applications due to their biological activity.

Example:
The synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate has shown promising results in drug development processes .

Specialty Chemicals Production

DMMPDC is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating derivatives used in various industrial applications.

Application Examples:

  • Used as a precursor in the synthesis of functionalized polymers.
  • Employed in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of dimethyl 4-methylpyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

Dimethyl 4-Hydroxypyridine-2,6-Dicarboxylate

  • Synthesis: Prepared via esterification of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) with methanol in the presence of concentrated H₂SO₄, yielding a white solid (35% yield) .
  • Reactivity : Serves as a precursor for alkylation (e.g., methylation with CH₃I/K₂CO₃ in DMF to form dimethyl 4-methoxypyridine-2,6-dicarboxylate) .
  • Applications : Intermediate in ligand synthesis for iron(II) spin-crossover complexes .

Dimethyl 4-Methoxypyridine-2,6-Dicarboxylate

  • Synthesis : Derived from dimethyl 4-hydroxypyridine-2,6-dicarboxylate via alkylation with CH₃I in DMF (70% yield) .
  • Reactivity: Converted to 4-methoxypyridine-2,6-dicarboxamide via reaction with NH₄OH in refluxing methanol .

Dimethyl 4-Chloropyridine-2,6-Dicarboxylate

  • Synthesis : Produced by treating dimethyl 4-hydroxypyridine-2,6-dicarboxylate with P₂O₅ and tetrabutylammonium bromide under reflux (92% yield) .
  • Properties :
    • Molecular weight: 229.62 g/mol
    • Melting point: 139–144°C
    • Solubility: Slightly soluble in water, soluble in chloroform .
  • Applications : Key intermediate in Pd-catalyzed cross-coupling reactions to generate inhibitors of metallo-β-lactamases (e.g., New Delhi Metallo-β-lactamase-1) .

Dimethyl 4-Bromopyridine-2,6-Dicarboxylate

  • Reactivity : Used in nucleophilic substitution reactions to introduce amine linkers for bioactive compound libraries .

Dimethyl 4-(Hydroxymethyl)pyridine-2,6-Dicarboxylate

  • Synthesis : Prepared via reduction or hydroxylation of dimethyl 4-chloromethylpyridine-2,6-dicarboxylate .
  • Reactivity : Intermediate for chloromethyl derivatives, which are precursors to vinyl-linked pyridine polymers .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Dimethyl 4-hydroxypyridine-2,6-dicarboxylate C₉H₉NO₅ 211.17 Not reported Polar solvents Ligand synthesis
Dimethyl 4-methoxypyridine-2,6-dicarboxylate C₁₀H₁₁NO₅ 225.20 Not reported Organic solvents Spin-crossover complexes
Dimethyl 4-chloropyridine-2,6-dicarboxylate C₉H₈ClNO₄ 229.62 139–144 Chloroform, low H₂O Enzyme inhibitors
Dimethyl 4-bromopyridine-2,6-dicarboxylate C₉H₈BrNO₄ 274.07 Not reported Organic solvents Bioactive compound libraries
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate C₁₀H₁₁NO₅ 225.20 Not reported Methanol, chloroform Polymer precursors

Key Research Findings

Synthetic Versatility : The 4-position substituent (e.g., -OH, -OCH₃, -Cl) dictates reactivity. Chloro and bromo derivatives undergo cross-coupling reactions, while hydroxy and methoxy groups enable hydrogen bonding or coordination in metal complexes .

Catalytic Applications : Dimethyl 4-chloropyridine-2,6-dicarboxylate is pivotal in synthesizing enzyme inhibitors, demonstrating IC₅₀ values in the micromolar range against metallo-β-lactamases .

Biological Activity

Dimethyl 4-methylpyridine-2,6-dicarboxylate (DMMPDC) is a pyridine derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, mechanisms of action, and case studies related to the biological activity of DMMPDC.

Overview of this compound

  • Chemical Formula : C10H11NO4
  • Molecular Weight : 209.2 g/mol
  • CAS Number : 4566-82-9

DMMPDC is synthesized through the esterification of 4-methylpyridine-2,6-dicarboxylic acid with methanol, often in the presence of a catalyst like sulfuric acid. The compound is recognized for its utility as a building block in organic synthesis and coordination chemistry.

The biological activity of DMMPDC is primarily attributed to its interaction with various molecular targets within biological systems. The ester groups can undergo hydrolysis to release corresponding acids, which may interact with enzymes or receptors. Additionally, the pyridine ring can participate in coordination chemistry, forming complexes with metal ions that could influence biological pathways.

Antiviral Properties

Research has indicated that DMMPDC exhibits potential antiviral properties. A study focused on its ability to down-modulate the human CD4 protein, which is crucial for HIV entry into cells. Compounds similar to DMMPDC have been investigated as possible HIV entry inhibitors, suggesting that DMMPDC may play a role in antiviral drug development .

Cytotoxicity and Anticancer Activity

DMMPDC has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that DMMPDC can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of cell signaling pathways .

Case Study 1: Antiviral Activity Against HIV

In a study published in Frontiers in Pharmacology, DMMPDC was tested alongside other pyridine derivatives for their ability to inhibit HIV entry by modulating CD4 expression. Results showed that certain derivatives effectively reduced CD4 levels on the cell surface, thereby inhibiting viral entry. This suggests a promising avenue for further research into DMMPDC as a therapeutic agent against HIV .

Case Study 2: Anticancer Effects

A separate investigation published in Molecules evaluated the anticancer properties of DMMPDC against breast cancer cell lines. The study found that treatment with DMMPDC resulted in significant cell death compared to control groups. The proposed mechanism involved the activation of intrinsic apoptotic pathways and disruption of mitochondrial function .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityNotable Biological Activity
Dimethyl 2,6-pyridinedicarboxylateSimilarModerate cytotoxicity
Diethyl 4-methylpyridine-2,6-dicarboxylateSimilarPotential anti-inflammatory effects
4-Methylpyridine-2,6-dicarboxylic acidParent compoundKnown for various biological interactions

DMMPDC is unique due to its specific methyl substitution at the 4-position of the pyridine ring, which may enhance its reactivity and biological interactions compared to other derivatives .

Q & A

Q. Table 1: Synthesis Parameters from Literature

ReferenceSolventCatalystTemp (°C)Yield (%)
EthanolNone7065
MeOHZnCl₂8072
EtOHHCl6068

(Advanced) How can researchers reconcile discrepancies between computational predictions and experimental observations in the reactivity of this compound derivatives?

Answer:
Discrepancies often arise from incomplete modeling of steric effects or solvent interactions. To resolve these:

Refine DFT calculations by incorporating explicit solvent models (e.g., PCM for methanol) to account for solvation effects .

Validate transition-state geometries using crystallographic data (e.g., bond angles from X-ray structures) to adjust theoretical models .

Cross-validate with kinetic studies (e.g., Arrhenius plots) to identify unaccounted activation barriers .

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns methyl groups (δ 2.3–2.6 ppm for CH₃) and ester carbonyls (δ 165–170 ppm) .
  • IR spectroscopy : Confirms ester C=O stretches (~1720 cm⁻¹) and pyridine ring vibrations (1600 cm⁻¹) .
  • HPLC-MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., dicarboxylic acids) using reverse-phase C18 columns .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic PeaksPurpose
¹H NMRδ 3.8–4.1 (OCH₃)Ester confirmation
IR1720 cm⁻¹Carbonyl identity
HPLC-MSm/z 239 [M+H]⁺Purity analysis

(Advanced) What crystallographic strategies are employed to resolve conformational ambiguities in this compound derivatives, and how do these methods enhance structural understanding?

Answer:

  • Single-crystal X-ray diffraction : Resolves chair vs. boat conformations of the dihydropyridine ring. For example, torsion angles (C3–C4–N1–C7) < 10° indicate planar geometry .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain packing patterns .
  • Multipole refinement : Corrects electron density distortions in ester groups, improving accuracy of bond-length measurements (±0.005 Å) .

(Advanced) How should researchers design controlled experiments to investigate the catalytic applications of this compound in asymmetric synthesis?

Answer:

Variable screening : Test chiral auxiliaries (e.g., BINOL derivatives) to induce enantioselectivity in Diels-Alder reactions .

Kinetic profiling : Monitor reaction progress via in situ FTIR to identify rate-limiting steps under varying temperatures (25–60°C) .

Control experiments : Compare catalytic activity against non-methylated analogs to isolate steric/electronic contributions .

(Basic) What are the common synthetic byproducts or degradation products associated with this compound, and how are they analytically distinguished?

Answer:

  • Hydrolysis byproducts : Dicarboxylic acids (m/z 211 [M+H]⁺) form under humid conditions, detectable via TLC (Rf 0.3 vs. 0.6 for parent compound) .
  • Oxidation products : N-Oxide derivatives (λmax 320 nm) arise during prolonged storage, identifiable via UV-Vis .
  • Resolution method : Use preparative HPLC with a water-acetonitrile gradient (5–95%) to isolate impurities .

(Advanced) What theoretical frameworks guide the investigation of electronic properties in this compound, and how do they inform experimental approaches?

Answer:

  • Frontier Molecular Orbital (FMO) theory : Predicts nucleophilic attack sites (e.g., C4 position) via LUMO localization .
  • Marcus theory : Models electron-transfer kinetics in redox applications, correlating reorganization energy (λ) with solvent dielectric constants .
  • QSPR models : Relate substituent effects (e.g., methyl vs. ethyl groups) to bioavailability in drug design studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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